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Compound of Interest

Compound Name: 3-(3-Aminopropoxy)benzonitrile

Cat. No.: B1287089

Disclaimer: The spectroscopic data presented in this document for 3-(3-
Aminopropoxy)benzonitrile is predicted based on the analysis of its chemical structure and
comparison with analogous compounds. Due to the absence of publicly available experimental
spectra, these values should be considered as estimations for guiding spectral interpretation
and compound identification.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(3-
Aminopropoxy)benzonitrile. It is intended for researchers, scientists, and professionals in
drug development who require a detailed understanding of the spectroscopic characteristics of
this molecule. The guide includes detailed experimental protocols for acquiring such data and a
logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The quantitative spectroscopic data for 3-(3-Aminopropoxy)benzonitrile has been predicted
and summarized in the following tables for clarity and ease of comparison.

Table 1: Predicted *H NMR Spectral Data (500 MHz,
CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.40 t,J=7.8Hz 1H H-5
ddd,J=7.8,2.0,1.0
~7.25 1H H-6
Hz
~7.15 t,J=2.0Hz 1H H-2
ddd,J=7.8,2.0,1.0
~7.05 1H H-4
Hz
~4.05 t,J=6.5Hz 2H -OCHz2-
~3.00 t,J=7.0Hz 2H -CH2NH:2
~2.00 p,J=6.8Hz 2H -OCH2CH:z-
~1.50 br s 2H -NH:z

Table 2: Predicted **C NMR Spectral Data (125 MHz,

CDCI3)
Chemical Shift (6, ppm) Assignment
~159.0 C-3
~130.0 C-5
~125.0 C-1
~120.0 C-6
~118.5 -C=N
~117.0 C-4
~115.0 C-2
~65.0 -OCHz2-
~40.0 -CHz2NH:2
~30.0 -OCH2CH:-
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Table 3: licted Infrared (IR) Al :

Frequency Range

(cm-1) Intensity Vibration Functional Group
3400 - 3250 Medium, Broad N-H Stretch Primary Amine
3100 - 3000 Medium C-H Stretch Aromatic

2960 - 2850 Medium C-H Stretch Aliphatic

2230 - 2220 Strong, Sharp C=N Stretch Nitrile

1600 - 1585 Medium C=C Stretch Aromatic Ring

1480 - 1450 Medium C=C Stretch Aromatic Ring

1650 - 1550 Medium N-H Bend Primary Amine
1250 - 1200 Strong C-O Stretch Aryl Ether

1100 - 1000 Medium C-N Stretch Aliphatic Amine

Table 4: Predicted Mass Spectrometry (MS)
Eragmentation Data
m/z

Predicted Fragment lon

176 [M]*" (Molecular lon)
159 [M - NHs3]*

146 [M - CH2NH2]*

118 [M - CsH7N]*

104 [C7H4O]*

90 [CeHaN]*

58 [CsHsN]*

30 [CHaN]*
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Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are
generalized protocols and may require optimization based on the specific instrumentation
available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
structure of organic molecules by providing information about the chemical environment of
magnetically active nuclei.[1][2]

e Sample Preparation:

[e]

Weigh 5-10 mg of 3-(3-Aminopropoxy)benzonitrile and dissolve it in approximately 0.6-
0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs).[1][2]

[e]

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Transfer the solution to a clean 5 mm NMR tube.

o

[¢]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
referencing the chemical shifts to 0 ppm.[2]

e 1H NMR Acquisition:
o The *H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
o A standard single-pulse experiment is used.

o Key parameters include a spectral width of approximately 12-16 ppm, a relaxation delay of
1-2 seconds, and an acquisition time of 3-4 seconds.

o Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
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o The 3C NMR spectrum is acquired on the same spectrometer, often using a broadband
probe.

o A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for
each unique carbon atom.

o Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024
or more) is required.

o A spectral width of 0-220 ppm and a relaxation delay of 2 seconds are common
parameters.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation, which induces molecular vibrations.[3][4]

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small, solid sample of 3-(3-Aminopropoxy)benzonitrile directly onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal. This method requires a minimal amount of sample and is non-destructive.[3]

o Data Acquisition:
o Record the spectrum, typically in the range of 4000 to 400 cm~1.

o A background spectrum of the empty ATR crystal should be recorded and automatically
subtracted from the sample spectrum.

o The resulting spectrum will show absorption bands corresponding to the vibrational
frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)
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Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules, providing information about the molecular weight and fragmentation
pattern of a compound.[5][6]

o Sample Preparation:

o Prepare a dilute solution of 3-(3-Aminopropoxy)benzonitrile (approximately 10-100
pg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]

o The sample solution must be free of any particulate matter; filtration may be necessary.
o Data Acquisition (Electron lonization - El):

o The sample is introduced into the ion source, where it is vaporized and bombarded with a
high-energy electron beam.[5] This causes the molecule to ionize and fragment.

o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The mass analyzer separates the ions based on their m/z ratio.

o A detector records the abundance of each ion, generating a mass spectrum which is a plot
of relative intensity versus m/z.[8]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of an
organic compound using the spectroscopic techniques described.
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General Workflow for Spectroscopic Analysis
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Caption: A logical workflow for the structural elucidation of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminopropoxy-benzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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